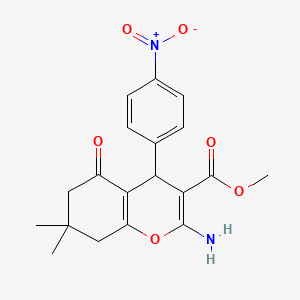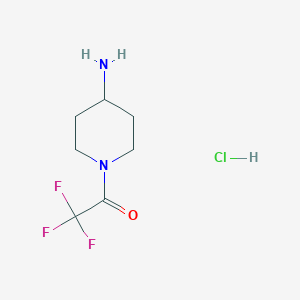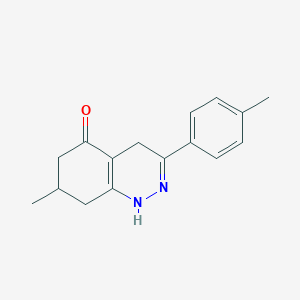
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one (MMPHPC) is an organic compound with a unique structure, composed of a benzene ring and a five-membered heterocyclic ring. This compound has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and pharmaceuticals. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, MMPHPC has been found to have the potential to be used as a novel drug for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a starting material for the synthesis of a variety of other compounds. In medicinal chemistry, it has been studied for its potential use as a novel drug for the treatment of various diseases. In addition, it has been studied for its potential applications in pharmaceuticals, as it has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.
Wirkmechanismus
The exact mechanism of action of 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is not yet fully understood. However, it has been proposed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been suggested that it may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cellular components. Furthermore, it has been proposed that it may also act as an anti-inflammatory agent, by inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been found to have the potential to be used as a novel drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In animal studies, it has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of other compounds. In addition, it has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. However, there are also some limitations to its use in lab experiments. For example, it is not yet fully understood how it works and its exact mechanism of action is still unknown. In addition, it has a limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one. One potential direction is to further investigate its potential use as a novel drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, further research could be conducted to better understand its mechanism of action and to determine its potential side effects. Another potential direction is to explore its potential applications in organic synthesis, as it has been found to have a wide range of biochemical and physiological effects. Finally, further research could be conducted to explore its potential use in pharmaceuticals, as it has been found to have a wide range of biological activities.
Synthesemethoden
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one can be synthesized by a variety of methods. One of the most commonly used methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is a pentahydrocinnolinone. Another method involves the use of a palladium-catalyzed oxidative coupling reaction between two aromatic compounds. This method has been used to synthesize a variety of different compounds, including 7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.
Eigenschaften
IUPAC Name |
7-methyl-3-(4-methylphenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-3-5-12(6-4-10)14-9-13-15(18-17-14)7-11(2)8-16(13)19/h3-6,11,18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZJXUYDYTZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



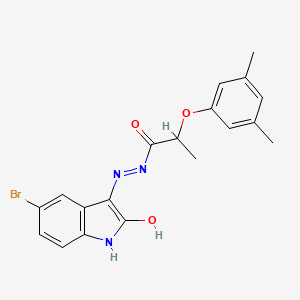
![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
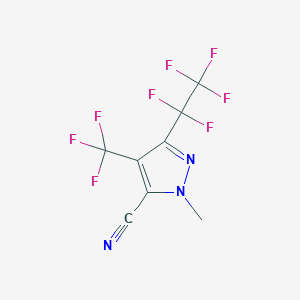



![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)



